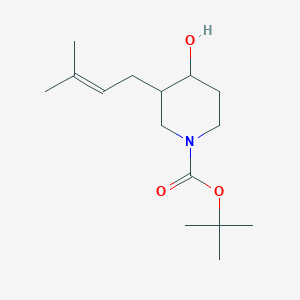
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbut-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate can be achieved through stereodirected reactions involving salicylaldehyde derivatives and unsaturated alcohols of the piperidine series. The reaction typically involves the use of methyl orthoformate and p-toluenesulfonic acid as catalysts . The process results in the formation of a new heterocyclic system that includes the piperidine ring fused with other rings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as a β-secretase and acetylcholinesterase inhibitor, preventing the aggregation of amyloid beta peptides and the formation of fibrils, which are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to these enzymes and inhibit their activity, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-3-methylbut-2-en-1-yl diphosphate: This compound shares a similar hydroxy and methylbutenyl structure but differs in its diphosphate group.
tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound has a similar piperidine ring structure but features an allyl group and an oxo group instead of the hydroxy and methylbutenyl groups.
Uniqueness
Tert-butyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a β-secretase and acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H27NO3 |
|---|---|
Poids moléculaire |
269.38 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-3-(3-methylbut-2-enyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-11(2)6-7-12-10-16(9-8-13(12)17)14(18)19-15(3,4)5/h6,12-13,17H,7-10H2,1-5H3 |
Clé InChI |
VVHLOMIVYSALIF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1CN(CCC1O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


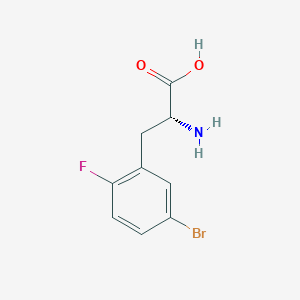
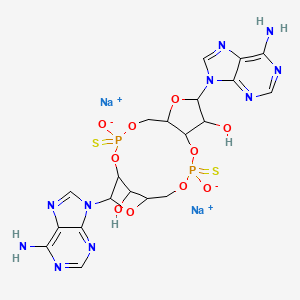
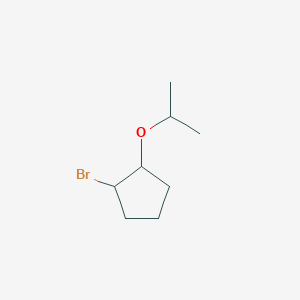
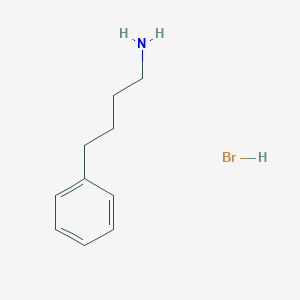
![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B12304936.png)
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate](/img/structure/B12304937.png)
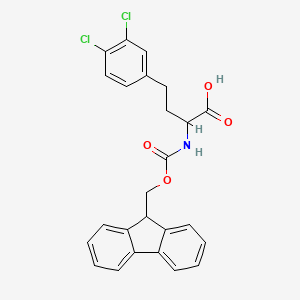
![5-(3-Aminopropyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12304943.png)
![2-[12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12304952.png)
![Cyclopentaneacetic acid, 2-[(2Z)-5-(beta-D-glucopyranosyloxy)-2-penten-1-yl]-3-oxo-, (1R,2S)-](/img/structure/B12304957.png)

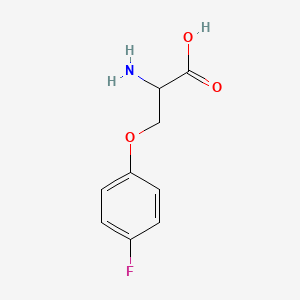
![4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide;dihydrochloride](/img/structure/B12304973.png)

